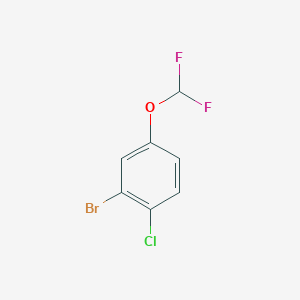

2-Bromo-1-cloro-4-(difluorometoxi)benceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Bromo-1-chloro-4-(difluoromethoxy)benzene is a halogenated aromatic molecule that is not directly discussed in the provided papers. However, the papers do provide insights into similar bromo- and chloro-substituted benzene derivatives, which can be used to infer some aspects of the compound . These papers cover various aspects of bromo- and chloro-substituted benzenes, including their vibrational spectroscopy, crystal structures, and reactivity in organic synthesis .

Synthesis Analysis

While the exact synthesis of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene is not detailed, related compounds have been synthesized through various methods. For instance, 1-bromo-4-chlorobenzene has been used as a starting material for further functionalization . The synthesis of complex brominated natural products has been achieved starting from simpler bromo-substituted phenols . Additionally, the addition of bromo- and chloro-substituted alkanes to aromatic compounds has been used to introduce these halogens into the benzene ring . These methods could potentially be adapted for the synthesis of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly influenced by the presence and position of the substituents. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue shows that the dihedral angle between the benzene rings can vary greatly depending on the halogens present . This suggests that the molecular structure of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene would also be influenced by its halogen and difluoromethoxy substituents.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted benzenes in chemical reactions is well-documented. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene has been used as a versatile starting material for organometallic synthesis . The presence of bromo and chloro groups can facilitate further functionalization through reactions such as coupling or substitution. This suggests that 2-Bromo-1-chloro-4-(difluoromethoxy)benzene could also participate in similar reactions, potentially serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted benzenes can be studied using spectroscopic techniques. For instance, vibrational spectroscopic analysis has been used to investigate the properties of 1-bromo-4-chlorobenzene and 2-bromo-4-chlorotoluene . These studies provide information on the vibrational frequencies, which are related to the molecular structure and bonding. The presence of halogens also affects the electronic properties, such as the HOMO and LUMO energies, which can influence the reactivity and stability of the molecule . These insights can be extrapolated to predict the properties of 2-Bromo-1-chloro-4-(difluoromethoxy)benzene.

Aplicaciones Científicas De Investigación

Investigación en Proteómica

Este compuesto se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Sirve como una herramienta bioquímica para la identificación y cuantificación de proteínas durante el proceso de la enfermedad, ayudando a comprender los procesos celulares .

Síntesis Orgánica

Como compuesto halogenado, es un bloque de construcción valioso en la síntesis orgánica. Se puede utilizar para crear moléculas más complejas a través de diversas reacciones, incluidas las reacciones de acoplamiento facilitadas por catálisis de paladio .

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-bromo-1-chloro-4-(difluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKJIEMJTXQKGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)

![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)